molecular formula C17H22N2O B2861946 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide CAS No. 1396880-73-1

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide

Cat. No.: B2861946
CAS No.: 1396880-73-1
M. Wt: 270.376
InChI Key: NWRCCZAAIOAAQP-UHFFFAOYSA-N
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Description

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It features a cyclobutane carboxamide group linked to a benzyl(methyl)amine moiety via a but-2-yn-1-yl spacer. This structure combines a conformationally constrained cyclobutane ring—a motif known to improve pharmacokinetic properties —with an alkyne linker that facilitates further chemical modifications through click chemistry reactions. The presence of the tertiary amine group enhances the molecule's potential to interact with biological targets, a feature shared by other neuroactive compounds . Researchers can utilize this molecule as a key building block or intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (QSAR) studies. Its structural attributes make it a valuable candidate for developing novel probes in pharmacological assays. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(14-15-8-3-2-4-9-15)13-6-5-12-18-17(20)16-10-7-11-16/h2-4,8-9,16H,7,10-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCCZAAIOAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1CCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide typically involves multiple steps:

    Formation of the But-2-yn-1-yl Intermediate: This step often starts with the alkylation of a suitable alkyne precursor. For instance, propargyl bromide can be reacted with a benzyl(methyl)amine under basic conditions to form the desired intermediate.

    Cyclobutanecarboxamide Formation: The intermediate is then coupled with a cyclobutanecarboxylic acid derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Nucleophiles like halides, thiols, or amines

Major Products

    Oxidation: Formation of diketones or carboxylic acids

    Reduction: Formation of alkanes or alkenes

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide exerts its effects is largely dependent on its interaction with molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The alkyne and cyclobutanecarboxamide moieties may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Backbone Modifications

The compound N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10) () shares the alkyne spacer and tertiary amine group with the target compound. However, key differences include:

  • Core Structure: 10-C10 incorporates a tetrahydroacridine moiety (a known cholinesterase inhibitor) and a dihydroisoxazole group, whereas the target compound uses a cyclobutane carboxamide.
  • Chain Length : The target compound’s shorter but-2-yn-1-yl chain may reduce steric hindrance compared to 10-C10’s decan-1-aminium chain.

Table 1: Structural Comparison

Feature Target Compound 10-C10 ()
Core Structure Cyclobutane carboxamide Tetrahydroacridine + dihydroisoxazole
Alkyne Spacer But-2-yn-1-yl But-2-yn-1-yl
Amine Substituents Benzyl(methyl)amine Dimethylamine + tetrahydroacridin-9-amine
Ionic Character Non-ionic Quaternary ammonium (bromide counterion)
Physicochemical and Crystallographic Properties

The compound 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol () provides insights into the role of aromatic stacking and hydrogen bonding in similar molecules. Key comparisons include:

  • Hydrogen Bonding: Unlike the target compound, ’s structure exhibits intramolecular O–H···N hydrogen bonds stabilizing its enol-imine tautomer. The target compound lacks such tautomerization but may engage in weaker N–H···O interactions via its carboxamide group.
  • Crystal Packing : ’s V-shaped conformation (78.11° between benzene planes) contrasts with the target compound’s linear alkyne spacer, which may favor tighter π-π stacking or alternate packing modes.
  • Solubility : The absence of polar hydroxyl groups in the target compound (compared to ’s 2-hydroxy substituent) likely reduces aqueous solubility but improves membrane permeability .

Table 2: Hypothetical Pharmacological Comparison

Property Target Compound 10-C10 ()
Cholinesterase Inhibition Moderate (predicted) High (documented)
Blood-Brain Barrier Penetration Likely high (non-ionic) Low (quaternary ammonium)
Metabolic Stability High (cyclobutane) Moderate (tetrahydroacridine)

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